Benzyl 4-cyano-2-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-cyano-2-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C15H18N2O2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-2-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-cyano-2-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .
Medicine: It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Benzyl 4-cyano-2-methylpiperidine-1-carboxylate: shares structural similarities with other piperidine derivatives, such as and .
Donepezil: Used as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor used for similar therapeutic purposes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and benzyl groups contribute to its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Biological Activity
Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyano group and a benzyl ester. Its molecular formula is C14H16N2O2, with a molecular weight of approximately 258.32 g/mol. The presence of the cyano group is significant as it can influence the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of inflammatory diseases and cancer. The compound has been studied for its potential to act as an antagonist for certain G protein-coupled receptors (GPCRs), which are crucial in mediating inflammatory responses.
- Inflammatory Response Modulation : Research indicates that compounds similar to this compound can inhibit the activity of chemokine receptors such as CXCR1 and CXCR2, which play pivotal roles in recruiting immune cells during inflammation .
- Anticancer Activity : The compound's ability to modulate signaling pathways involved in cell proliferation and survival suggests potential anticancer properties. For instance, studies have shown that related piperidine derivatives exhibit selective inhibition against various cancer cell lines, indicating a promising therapeutic application .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on cell proliferation in several human cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity .
- In vivo Studies : Animal models have been utilized to assess the compound's pharmacokinetics and therapeutic efficacy. Preliminary results suggest that this compound can effectively reduce tumor burden in xenograft models, although further optimization is required for enhanced bioavailability .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal critical insights into how modifications to the piperidine scaffold can enhance biological activity:
Compound | Modification | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | - | - | Antagonist of CXCR receptors |
Analog A | Methyl substitution at position 3 | 0.5 | Increased anticancer activity |
Analog B | Hydroxyl substitution at position 4 | 0.8 | Enhanced anti-inflammatory effects |
These findings underscore the importance of specific substituents in modulating the compound's effectiveness against targeted biological pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammatory Diseases : A study explored the use of this compound as a treatment for chronic inflammatory conditions, demonstrating significant reductions in inflammatory markers in treated animal models compared to controls .
- Cancer Therapeutics : Another investigation focused on its application in oncology, where it was shown to synergize with existing chemotherapeutics, enhancing overall efficacy and reducing side effects .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl 4-cyano-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3 |
InChI Key |
QQDMQJFZUULMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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